3-Ethyl-5-iodo-isoxazole
Overview
Description
3-Ethyl-5-iodo-isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen atom and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of an ethyl group at the third position and an iodine atom at the fifth position of the isoxazole ring. Isoxazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 3-Ethyl-5-iodo-isoxazole can be achieved through various synthetic routes. One common method involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) followed by the addition of aldehydes. The resulting product is then treated with molecular iodine and hydroxylamine to form the desired isoxazole . Another approach involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . These methods provide efficient and regioselective synthesis of 3,5-disubstituted isoxazoles.
Chemical Reactions Analysis
3-Ethyl-5-iodo-isoxazole undergoes various chemical reactions, including substitution, oxidation, and reduction. One notable reaction is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of the isoxazole with boron reagents in the presence of a palladium catalyst . This reaction is widely used for the formation of carbon-carbon bonds. Additionally, the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted isoxazoles .
Scientific Research Applications
In medicinal chemistry, isoxazole derivatives have shown promising activities as analgesics, anti-inflammatory agents, anticancer agents, antimicrobials, antivirals, anticonvulsants, antidepressants, and immunosuppressants . The compound’s unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development. In addition to medicinal applications, isoxazoles are also used in materials science and as intermediates in organic synthesis .
Mechanism of Action
The mechanism of action of 3-Ethyl-5-iodo-isoxazole is primarily related to its ability to interact with specific molecular targets. Isoxazoles can modulate various biological pathways by binding to enzymes, receptors, or other proteins. For example, some isoxazole derivatives have been shown to inhibit enzymes involved in inflammation and cancer progression . The presence of the iodine atom in this compound may enhance its binding affinity and selectivity towards certain targets, contributing to its biological activity.
Comparison with Similar Compounds
3-Ethyl-5-iodo-isoxazole can be compared with other isoxazole derivatives, such as 3,5-dimethylisoxazole and 3-phenyl-5-iodo-isoxazole. While these compounds share the isoxazole core structure, their substituents at different positions impart distinct chemical and biological properties . For instance, 3,5-dimethylisoxazole is known for its anti-inflammatory activity, whereas 3-phenyl-5-iodo-isoxazole exhibits potent anticancer properties
Properties
IUPAC Name |
3-ethyl-5-iodo-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6INO/c1-2-4-3-5(6)8-7-4/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZHPZAABZVAQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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